![molecular formula C19H13N3OS B2469385 N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide CAS No. 863592-50-1](/img/structure/B2469385.png)

N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

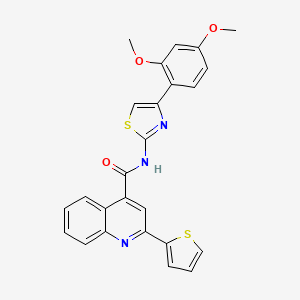

N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide is a heterocyclic compound that has garnered significant interest in the scientific community due to its potential biological activities. This compound features a thiazolo[5,4-b]pyridine core, which is known for its diverse pharmacological properties, making it a valuable scaffold in medicinal chemistry .

Mecanismo De Acción

Target of Action

The primary target of N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide is Phosphoinositide 3-Kinase (PI3K) . PI3K is a family of enzymes involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking, which in turn are involved in cancer . This compound also shows sirtuin modulating activity , which plays a role in increasing the lifespan of a cell and treating a wide variety of diseases and disorders .

Mode of Action

This compound exhibits strong inhibitory activity against PI3K . The compound binds to the kinase through key hydrogen bond interactions . This interaction results in the inhibition of PI3K, thereby affecting the downstream signaling pathways that are critical for the survival and proliferation of cells .

Biochemical Pathways

The inhibition of PI3K by this compound affects the PI3K/AKT/mTOR pathway . This pathway is involved in cell cycle progression, growth, and survival. Its inhibition can lead to the suppression of cell proliferation and induction of apoptosis .

Result of Action

The inhibition of PI3K leads to a decrease in cell proliferation and an increase in apoptosis . This makes this compound a potential candidate for the treatment of diseases characterized by overactive cell proliferation, such as cancer .

Análisis Bioquímico

Biochemical Properties

It has been found that this compound exhibits potent anticancer activity . It interacts with various enzymes and proteins, including EGFR-TK (Epidermal Growth Factor Receptor Tyrosine Kinase), and inhibits their autophosphorylation .

Cellular Effects

N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide has shown significant effects on various types of cells, particularly cancer cells. It has been found to induce substantial early and late apoptosis in cancer cells . The compound influences cell function by acting as an EGFR-TK autophosphorylation inhibitor .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition, and changes in gene expression . Specifically, it acts as an inhibitor of EGFR-TK autophosphorylation in HCC827 cells .

Temporal Effects in Laboratory Settings

It has been observed that the compound exhibits potent anticancer activity, with IC50 values comparable to the clinically approved drug Osimertinib .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide typically involves the construction of the thiazolo[5,4-b]pyridine core followed by the introduction of the phenylbenzamide moiety. One common synthetic route starts with commercially available thiazole and pyridine derivatives. The thiazole ring is first annulated to the pyridine ring through a series of condensation reactions, often involving reagents such as phosphorus oxychloride (POCl3) and ammonium acetate . The resulting thiazolo[5,4-b]pyridine intermediate is then coupled with a phenylbenzamide derivative using standard amide coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the purification processes are streamlined using techniques such as crystallization and chromatography to ensure high purity of the final product .

Análisis De Reacciones Químicas

Types of Reactions

N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Oxidation: KMnO4, CrO3, acetic acid, and water.

Reduction: LiAlH4, NaBH4, ethanol, and tetrahydrofuran (THF).

Substitution: NaH, alkyl halides, dimethylformamide (DMF), and dichloromethane (DCM).

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Alkylated thiazolo[5,4-b]pyridine derivatives.

Aplicaciones Científicas De Investigación

Comparación Con Compuestos Similares

Similar Compounds

2-Chloro-4-florophenyl sulfonamide: Another potent PI3K inhibitor with a similar mechanism of action.

5-Chlorothiophene-2-sulfonamide: Exhibits high inhibitory activity against PI3K with a nanomolar IC50 value.

Uniqueness

N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide stands out due to its unique thiazolo[5,4-b]pyridine core, which provides multiple reactive sites for further functionalization. This allows for the development of a wide range of derivatives with diverse biological activities . Additionally, its strong inhibitory activity against PI3K makes it a promising candidate for targeted cancer therapy .

Propiedades

IUPAC Name |

N-[3-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13N3OS/c23-17(13-6-2-1-3-7-13)21-15-9-4-8-14(12-15)18-22-16-10-5-11-20-19(16)24-18/h1-12H,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFAFRKNXTMADDH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C3=NC4=C(S3)N=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-ethoxy-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2469305.png)

![N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]-1H-indole-5-carboxamide](/img/structure/B2469307.png)

![(4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)(benzo[d][1,3]dioxol-5-yl)methanone](/img/structure/B2469308.png)

![ethyl 2-({3-[(4-fluorobenzoyl)amino]-1H-1,2,4-triazol-5-yl}sulfanyl)acetate](/img/structure/B2469311.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(4-(3-methoxyazetidin-1-yl)phenyl)urea](/img/structure/B2469316.png)

![N-(2-chlorophenyl)-2-{[5-methyl-4-oxo-7-phenyl-3-(propan-2-yl)-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2469322.png)

![N-[3-(3-Fluorophenyl)-2-(2-oxoimidazolidin-1-YL)propyl]cyclopropanesulfonamide](/img/structure/B2469325.png)